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molecular formula C11H13NO2S B8341220 1-(2-Isothiocyanatoethyl)-3,5-dimethoxybenzene

1-(2-Isothiocyanatoethyl)-3,5-dimethoxybenzene

Cat. No. B8341220
M. Wt: 223.29 g/mol
InChI Key: SWIWHSIWNOQTAQ-UHFFFAOYSA-N
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Patent
US09156836B2

Procedure details

To a solution of 245 mg (1.10 mmol) of thioisocyanate 9 in 12 mL of methylene chloride was added 219 mg (1.65 mmol) of aluminum trichloride in one portion at 0° C. After stirring for 2.5 h at room temperature, the reaction mixture was quenched by dropwise addition of water. The layers were separated and the aqueous layer was extracted twice with 10-mL portions of methylene chloride. The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was chromatographed over silica gel (eluted with ethyl acetate) to afford 223 mg (91%) of 10 as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 8.17 (s, 1H), 6.44 (s, 1H), 6.30 (s, 1H), 3.92 (d, J=1.2 Hz, 3H), 3.85 (d, J=1.2 Hz, 3H), 3.40-3.32 (m, 2H), 2.93-2.83 (m, 2H).
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[CH:7]=1)=[C:2]=[S:3].[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[CH3:15][O:14][C:8]1[CH:7]=[C:6]2[C:11](=[C:10]([O:12][CH3:13])[CH:9]=1)[C:2](=[S:3])[NH:1][CH2:4][CH2:5]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
N(=C=S)CCC1=CC(=CC(=C1)OC)OC
Name
Quantity
219 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by dropwise addition of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 10-mL portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (eluted with ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=C(C1)OC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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